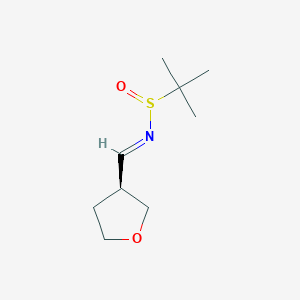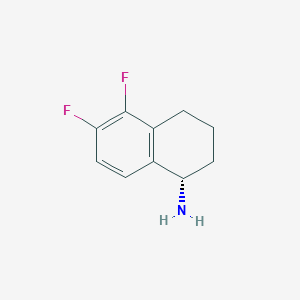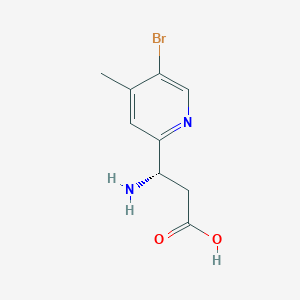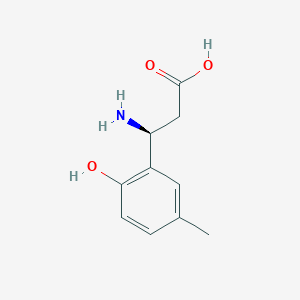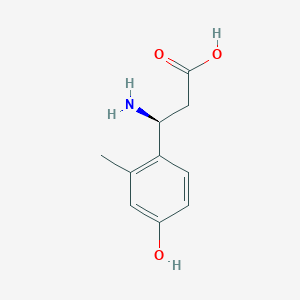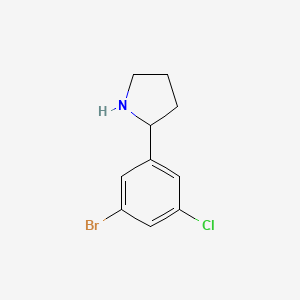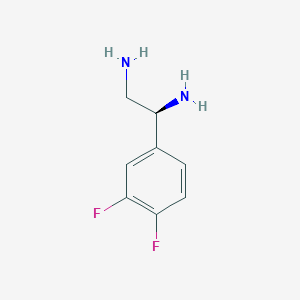
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a bromine atom, a methoxymethoxy group, a nitro group, and a tetrazole ring attached to the chromenone core. It is of significant interest in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multiple steps:
Methoxymethoxylation: The methoxymethoxy group can be introduced by reacting the brominated intermediate with methoxymethyl chloride in the presence of a base like sodium hydride.
Nitration: The nitro group is introduced through nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Tetrazole Formation: The tetrazole ring is formed by reacting the nitrated intermediate with sodium azide in the presence of a suitable catalyst, such as copper sulfate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amino derivative.
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its bioactive nature.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and tetrazole ring are key functional groups that contribute to its biological activity by participating in redox reactions and binding to active sites on proteins.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-7-methoxy-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one: Lacks the methoxymethoxy group.
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-imidazol-5-YL)-2H-chromen-2-one: Contains an imidazole ring instead of a tetrazole ring.
Uniqueness
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrazole ring, in particular, distinguishes it from many other chromenone derivatives and contributes to its potential as a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C12H8BrN5O6 |
|---|---|
Peso molecular |
398.13 g/mol |
Nombre IUPAC |
6-bromo-7-(methoxymethoxy)-8-nitro-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C12H8BrN5O6/c1-22-4-23-10-7(13)3-5-2-6(11-14-16-17-15-11)12(19)24-9(5)8(10)18(20)21/h2-3H,4H2,1H3,(H,14,15,16,17) |
Clave InChI |
YONWFCSAIHPXGY-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=C2C=C(C(=O)OC2=C1[N+](=O)[O-])C3=NNN=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




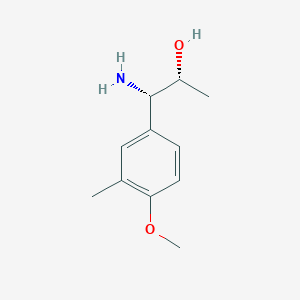
![4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol](/img/structure/B13046068.png)
